Cas no 2680743-76-2 (6-(N-methylacetamido)pyridazine-3-carboxylic acid)

6-(N-メチルアセトアミド)ピリダジン-3-カルボン酸は、ピリダジン骨格にN-メチルアセトアミド基とカルボキシル基を有する有機化合物です。この化合物は医薬品中間体や創薬研究において有用なビルディングブロックとしての応用が期待されます。特に、分子内に複数の官能基を備えるため、構造多様性を有する化合物ライブラリーの構築や標的分子の修飾に適しています。カルボン酸部位はアミド結合形成などのさらなる誘導体化が可能であり、医薬品候補化合物の最適化プロセスにおいて重要な役割を果たします。また、ピリダジン環は生体活性化合物設計において頻用されるヘテロ環であり、その電子特性が分子間相互作用に寄与します。

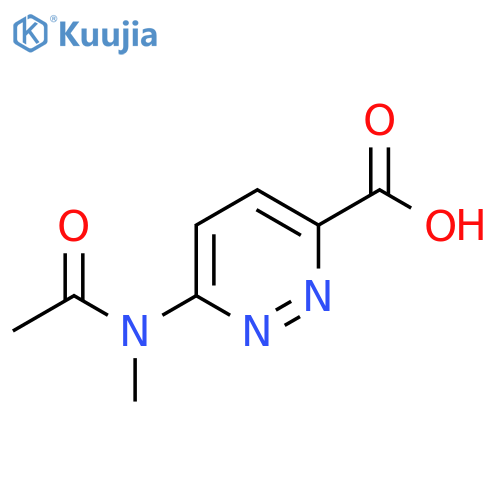

2680743-76-2 structure

商品名:6-(N-methylacetamido)pyridazine-3-carboxylic acid

6-(N-methylacetamido)pyridazine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- EN300-28271899

- 6-(N-methylacetamido)pyridazine-3-carboxylic acid

- 2680743-76-2

-

- インチ: 1S/C8H9N3O3/c1-5(12)11(2)7-4-3-6(8(13)14)9-10-7/h3-4H,1-2H3,(H,13,14)

- InChIKey: UCECXWZBGHIZLA-UHFFFAOYSA-N

- ほほえんだ: O=C(C)N(C)C1=CC=C(C(=O)O)N=N1

計算された属性

- せいみつぶんしりょう: 195.06439116g/mol

- どういたいしつりょう: 195.06439116g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.4Ų

- 疎水性パラメータ計算基準値(XlogP): -0.6

6-(N-methylacetamido)pyridazine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28271899-2.5g |

6-(N-methylacetamido)pyridazine-3-carboxylic acid |

2680743-76-2 | 95.0% | 2.5g |

$1063.0 | 2025-03-19 | |

| Enamine | EN300-28271899-0.25g |

6-(N-methylacetamido)pyridazine-3-carboxylic acid |

2680743-76-2 | 95.0% | 0.25g |

$498.0 | 2025-03-19 | |

| Enamine | EN300-28271899-10.0g |

6-(N-methylacetamido)pyridazine-3-carboxylic acid |

2680743-76-2 | 95.0% | 10.0g |

$2331.0 | 2025-03-19 | |

| Enamine | EN300-28271899-1.0g |

6-(N-methylacetamido)pyridazine-3-carboxylic acid |

2680743-76-2 | 95.0% | 1.0g |

$541.0 | 2025-03-19 | |

| Enamine | EN300-28271899-0.05g |

6-(N-methylacetamido)pyridazine-3-carboxylic acid |

2680743-76-2 | 95.0% | 0.05g |

$455.0 | 2025-03-19 | |

| Enamine | EN300-28271899-0.5g |

6-(N-methylacetamido)pyridazine-3-carboxylic acid |

2680743-76-2 | 95.0% | 0.5g |

$520.0 | 2025-03-19 | |

| Enamine | EN300-28271899-0.1g |

6-(N-methylacetamido)pyridazine-3-carboxylic acid |

2680743-76-2 | 95.0% | 0.1g |

$476.0 | 2025-03-19 | |

| Enamine | EN300-28271899-5.0g |

6-(N-methylacetamido)pyridazine-3-carboxylic acid |

2680743-76-2 | 95.0% | 5.0g |

$1572.0 | 2025-03-19 | |

| Enamine | EN300-28271899-1g |

6-(N-methylacetamido)pyridazine-3-carboxylic acid |

2680743-76-2 | 1g |

$541.0 | 2023-09-09 | ||

| Enamine | EN300-28271899-5g |

6-(N-methylacetamido)pyridazine-3-carboxylic acid |

2680743-76-2 | 5g |

$1572.0 | 2023-09-09 |

6-(N-methylacetamido)pyridazine-3-carboxylic acid 関連文献

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

2680743-76-2 (6-(N-methylacetamido)pyridazine-3-carboxylic acid) 関連製品

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量